
6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL
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Overview
Description
6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an ethyl group at the 6th position and a hydroxymethyl group at the 2nd position, along with a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL can be achieved through various methods. One common approach involves the reaction of ethyl 2-fluoro-3-oxopentanoate with ammonia, followed by treatment with formamide and sodium methoxide in methanol . This method yields the desired product after purification.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-ethyl-2-(carboxymethyl)pyrimidin-4-OL.
Reduction: Formation of this compound derivatives with reduced hydroxyl groups.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
6-Ethyl-5-fluoropyrimidin-4-OL: Similar structure but with a fluorine atom at the 5th position.
2-Amino-4-hydroxy-6-methylpyrimidine: Contains an amino group at the 2nd position and a methyl group at the 6th position.
Pyrazolo[3,4-d]pyrimidin-4-OL: A fused heterocyclic compound with a pyrazole ring.
Uniqueness: 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL is a heterocyclic organic compound belonging to the pyrimidine family. Characterized by its unique structure, this compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with molecular targets, and implications for drug development.
The molecular formula of this compound is C7H10N2O. The structural features include:
- An ethyl group at position 6.
- A hydroxymethyl group at position 2.
These modifications significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound has been primarily studied in the context of its role as an enzyme inhibitor. The compound interacts with specific enzymes involved in metabolic pathways, potentially influencing their activity through:
- Hydrogen bonding : The hydroxymethyl group can form hydrogen bonds with active site residues of target enzymes, leading to inhibition or modulation of their functions.
- Molecular docking simulations : These studies help elucidate binding affinities and interactions with target enzymes, providing insights into the pharmacological profile of the compound.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound. Key findings include:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders.
- Kinetic assays have quantitatively assessed its inhibitory effects on specific enzymes, revealing significant interactions that warrant further exploration.
-
Binding Affinity :
- Interaction studies have demonstrated that this compound exhibits favorable binding affinities with certain enzyme targets, indicating its potential as a lead compound in drug development.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Key Features | Uniqueness |
---|---|---|
Pyrimidine-4-OL | Lacks hydroxymethyl group; less reactive | Hydroxymethyl group enhances reactivity |
6-Methylpyrimidin-4-OL | Contains a methyl group instead of hydroxymethyl | Different chemical properties due to methyl |
6-Carboxypyrimidin-4-OL | Contains a carboxylic acid group; more acidic | Acidity alters reactivity compared to hydroxymethyl |
Ethyl (2-amino-4-hydroxy-6-methylpyrimidinyl)acetate | Amino group present; different reactivity | Amino group introduces basicity |
Methyl 2,4-dihydroxy-6-methylpyrimidine | Contains two hydroxyl groups; increased polarity | Increased polarity affects solubility |
This comparison highlights the distinct reactivity patterns of this compound, making it a versatile intermediate for further chemical modifications and applications in medicinal chemistry.
Case Studies and Research Findings
Recent research has emphasized the importance of pyrimidine derivatives in drug discovery. For instance:
- Antibacterial Activity : Some pyrimidine derivatives have demonstrated significant antibacterial properties against various Gram-positive bacteria .
- Antiviral Potential : Compounds similar to this compound have shown efficacy against viral infections, suggesting that this class of compounds may be further explored for antiviral applications .
Properties
IUPAC Name |
4-ethyl-2-(hydroxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-5-3-7(11)9-6(4-10)8-5/h3,10H,2,4H2,1H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZYUGJOTYWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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